Introduction: The Strategic Importance of a Trifunctional Pyridine Scaffold
Introduction: The Strategic Importance of a Trifunctional Pyridine Scaffold
An In-depth Technical Guide to 2-Amino-5-chloropyridine-3-carboxylic acid (CAS 58584-92-2)
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, forming the core of numerous therapeutic agents.[1] Within this class, 2-Amino-5-chloropyridine-3-carboxylic acid (CAS No. 58584-92-2) has emerged as a particularly strategic building block. Its structure is deceptively simple, yet it possesses a trifecta of functional groups—an amino group, a carboxylic acid, and a chlorine atom—that provide medicinal chemists with a versatile and powerful platform for molecular construction.[2][3] This inherent functionality allows for precise, multi-directional modifications, making it an indispensable intermediate in the synthesis of complex, biologically active molecules, especially in the realm of targeted therapies like kinase inhibitors.[2][4]
This guide offers a deep dive into the core technical aspects of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. It is designed for researchers, scientists, and drug development professionals who require a practical, field-proven understanding of this valuable chemical intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis and analysis.
Physicochemical Properties
The key physical and chemical identifiers for 2-Amino-5-chloropyridine-3-carboxylic acid are summarized below. The melting point indicates high thermal stability, typical of crystalline solids with strong intermolecular hydrogen bonding potential from the carboxylic acid and amino groups.[5][6] The predicted pKa suggests it is a moderately strong acid.[7]
| Property | Value | Source(s) |
| CAS Number | 58584-92-2 | [2] |
| Molecular Formula | C₆H₅ClN₂O₂ | [6] |
| Molecular Weight | 172.57 g/mol | [6] |
| Appearance | Off-white to yellow solid/crystalline powder | [5] |
| Melting Point | 224-230 °C (with decomposition) | [6] |
| Boiling Point | 353.1 ± 42.0 °C (Predicted) | [7] |
| pKa | 2.57 ± 0.10 (Predicted) | [7] |
| Synonyms | 2-Amino-6-chloronicotinic acid, 2-Amino-6-chloropyridine-3-carboxylic acid | [6] |
Spectroscopic Signature (¹H and ¹³C NMR)
| ¹H NMR (Expected Shifts) | ¹³C NMR (Expected Shifts) |
| H-4: ~8.1-8.3 ppm (d) | C-2 (C-NH₂): ~158-160 ppm |
| H-6: ~8.4-8.6 ppm (d) | C-3 (C-COOH): ~115-117 ppm |
| -NH₂: ~6.5-7.5 ppm (br s) | C-4: ~140-142 ppm |
| -COOH: ~12-14 ppm (br s) | C-5 (C-Cl): ~125-127 ppm |
| C-6: ~148-150 ppm | |
| C=O: ~165-168 ppm |
Note: Predicted shifts are for a DMSO-d₆ solvent. Actual values may vary based on solvent and experimental conditions.
Synthesis and Manufacturing Considerations
The synthesis of 2-Amino-5-chloropyridine-3-carboxylic acid is a key consideration for its use in large-scale applications. The most direct and common industrial routes often start from more heavily halogenated pyridine precursors.
Recommended Synthetic Protocol: Regioselective Ammonolysis
A robust method involves the regioselective nucleophilic aromatic substitution of a chlorine atom from 2,6-dichloronicotinic acid.[3] The rationale for this approach lies in the differential reactivity of the two chlorine atoms. The chlorine at the 2-position is more activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent carboxylic acid and the ring nitrogen, making its selective replacement by an amino group feasible.
Reaction Scheme: 2,6-Dichloronicotinic Acid → 2-Amino-6-chloronicotinic Acid
Step-by-Step Methodology:
-
Reaction Setup: To a high-pressure reaction vessel, add 2,6-dichloronicotinic acid (1 equivalent).
-
Solvent and Reagent Addition: Add a suitable solvent such as 1,4-dioxane or water. Add an excess of aqueous ammonia (e.g., 28-30% solution, 5-10 equivalents). The excess ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct.
-
Reaction Conditions: Seal the vessel and heat to a temperature between 120-150 °C. The reaction is typically run for 12-24 hours. The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution.
-
Work-up and Isolation: After cooling the reactor to room temperature, carefully vent any excess pressure. Acidify the reaction mixture with concentrated HCl to a pH of ~2-3. This step protonates the product, causing it to precipitate out of the aqueous solution while keeping unreacted starting material and byproducts dissolved.
-
Purification: Collect the precipitate by filtration. Wash the solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product with high purity.
Synthesis Workflow Diagram
Caption: Regioselective ammonolysis synthesis workflow.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-Amino-5-chloropyridine-3-carboxylic acid stems from the distinct reactivity of its three functional groups, which can be addressed sequentially or in concert to build molecular complexity.
-
2-Amino Group: This group is a potent nucleophile and a directing group. It readily undergoes acylation, sulfonylation, and can be used in coupling reactions to form larger heterocyclic systems.[10] Its primary role in many syntheses is to serve as an anchor point for building out one side of the target molecule.
-
3-Carboxylic Acid Group: The carboxylic acid is a versatile handle for forming amide or ester linkages.[11] Amide bond formation is particularly critical in the synthesis of kinase inhibitors, as the resulting N-H group often forms a crucial hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket. The acid must typically be activated first, using reagents like HATU, T3P, or conversion to an acyl chloride with thionyl chloride (SOCl₂).[10][11]
-
5-Chloro Group: The chlorine atom is a leaving group that can be displaced via nucleophilic aromatic substitution or, more commonly, participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, providing a key vector for modulating a compound's pharmacological properties.
Core Reaction Workflow: Amide Bond Formation for Kinase Inhibitors
A representative and critical transformation of this molecule is its conversion into an amide, a cornerstone of its application in drug discovery.
Caption: Workflow for activating and coupling the carboxylic acid.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyridine scaffold is a bioisostere for purines, making it an ideal starting point for designing molecules that target the ATP-binding sites of kinases. 2-Amino-5-chloropyridine-3-carboxylic acid is particularly well-suited for this role. The related compound, 2-amino-5-bromopyridine, is a key precursor in the synthesis of Pexidartinib, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase.[4] The synthetic logic is directly transferable.
Conceptual Model of Kinase Inhibition
The molecule serves as a "headpiece" that orients the rest of the inhibitor within the kinase active site.
-
The 2-Amino Group: This group is often coupled to another heterocyclic ring system, which provides additional interactions and vectors for substitution.
-
The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often interacting with residues in the active site.
-
The Amide derived from the Carboxylic Acid: The crucial N-H of the amide typically forms a hydrogen bond with the kinase hinge region, a key anchoring interaction for many Type I and Type II kinase inhibitors.
-
The 5-Chloro Position: This serves as the attachment point for a larger moiety that extends into a hydrophobic pocket of the kinase, contributing significantly to binding affinity and selectivity.
Caption: Conceptual model of inhibitor binding in a kinase pocket.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical control is essential to ensure the quality of the intermediate, as impurities can carry through to the final active pharmaceutical ingredient (API).[12] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purity assessment.[12][13]
Protocol for RP-HPLC Purity Analysis
This protocol is adapted from established methods for the closely related 2-amino-5-chloropyridine and is suitable for determining the purity of the title compound and separating it from potential process-related impurities.[12]
| Parameter | Condition |
| Instrumentation | HPLC with Gradient Pump, Autosampler, and UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 2.7 µm particle size |
| Mobile Phase A | 0.1% (v/v) Orthophosphoric Acid in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | Time 0: 5% B; Time 20: 95% B; Time 25: 95% B; Time 26: 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Diluent | 50:50 (v/v) Mobile Phase A : Mobile Phase B |
System Suitability Requirements:
-
Tailing Factor: 0.8 - 1.5 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
RSD: Not more than 2.0% for five replicate injections of a standard solution.
Analytical Workflow Diagram
Caption: Standard workflow for HPLC purity analysis.
Safety and Handling
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. The following guidelines are based on available Material Safety Data Sheets (MSDS).
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Handle with gloves (nitrile rubber), safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, use a NIOSH-approved particulate respirator.
-
Storage: Store in a cool, dry place in a tightly sealed container. Keep in a dark place under an inert atmosphere.[7]
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.
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Hou, C. J., et al. An Efficient Synthesis of 2-Amino-5-Chloro-3-Pyridinecarboxaldehyde and 5-Amino-2-Chloro-4-Pyridinecarboxaldehyde. Heterocyclic Communications, 2011. Available from: [Link]
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Hou, C. J., et al. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate, December 5, 2025. Available from: [Link]
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Velraj, G., et al. Synthesis, growth, structural, spectral, thermal and dielectric studies of a new organic salt crystal: 2-amino-5-chloropyridinium pyridine-2-carboxylate monohydrate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015. Available from: [Link]
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PrepChem.com. Synthesis of EXAMPLE 44: 2-AMINO-6-CHLORO-5-(4-CHLOROPHENYL)-3-PYRIDINECARBOXYLIC ACID, ETHYL ESTER. Available from: [Link]
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